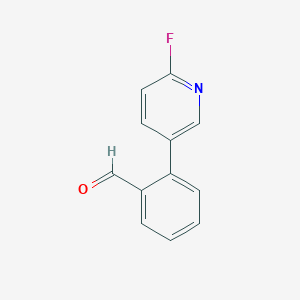

2-(6-Fluoropyridin-3-yl)benzaldehyde

Description

Properties

Molecular Formula |

C12H8FNO |

|---|---|

Molecular Weight |

201.20 g/mol |

IUPAC Name |

2-(6-fluoropyridin-3-yl)benzaldehyde |

InChI |

InChI=1S/C12H8FNO/c13-12-6-5-9(7-14-12)11-4-2-1-3-10(11)8-15/h1-8H |

InChI Key |

USLWOFAJUYSYHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A common and efficient method to prepare this compound is through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

- General Procedure : The reaction typically involves the coupling of an aryl halide (e.g., 6-fluoropyridin-3-yl bromide or iodide) with a benzaldehyde derivative bearing a boronic acid or boronate ester functionality.

- Catalysts and Ligands : Pd2(dba)3 with XantPhos or similar ligands is commonly used to facilitate the coupling.

- Base and Solvent : Bases such as t-BuONa in toluene or other aprotic solvents at elevated temperatures (around 110 °C) are employed.

- Reaction Time : The reaction is generally carried out for 12 hours under an inert atmosphere (N2).

- Workup and Purification : After completion, the mixture is concentrated under reduced pressure, and the product is purified by preparative HPLC or silica gel chromatography.

This method provides good yields and high purity of the desired this compound.

Condensation and Multicomponent Reactions

Other synthetic routes include condensation reactions involving substituted pyridin-2-amine and pyridine-2-carbaldehyde derivatives under acidic conditions to form imidazo[1,2-a]pyridine intermediates, which can be further functionalized to yield the target compound.

- Method A : A mixture of substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde is reacted in methanol with p-toluenesulfonic acid and an isocyanide at 70 °C for 12 hours.

- Method B and C : Subsequent transformations include acid treatment and palladium-catalyzed arylation to introduce the fluoropyridinyl group.

- Purification : The intermediates and final products are purified by silica gel chromatography or preparative HPLC.

Data Tables Summarizing Preparation Conditions and Outcomes

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can react with the fluorinated pyridine ring under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(6-Fluoropyridin-3-yl)benzoic acid.

Reduction: Formation of 2-(6-Fluoropyridin-3-yl)benzyl alcohol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Fluoropyridin-3-yl)benzaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-3-yl)benzaldehyde involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Pyrimidine Carbaldehydes

Pyrimidine carbaldehydes (e.g., pyrimidyl-5-carbaldehyde ) demonstrate exceptional hemiacetal formation efficiency (95% yield), attributed to the electron-deficient pyrimidine ring stabilizing the transition state. In contrast, benzaldehyde derivatives without heterocycles show lower reactivity .

Phosphine-Substituted Benzaldehydes

2-(Diphenylphosphino)benzaldehyde forms metal complexes (Ni(II), Pd(II)) with antibacterial, antifungal, and anticancer activities. The phosphine group facilitates coordination to metal centers, enabling catalytic or therapeutic applications. However, attempts to synthesize its malonic acid dihydrazide derivative under acidic conditions yielded unexpected biimino-bridged diphosphonium compounds, emphasizing the sensitivity of such systems to reaction conditions .

Fluoropyridinyl-Substituted Derivatives

5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde

This analog replaces the hydrogen at the benzaldehyde 2-position with a methoxy group.

2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole

The trifluoromethyl group enhances lipophilicity and metabolic stability, traits valuable in pharmaceutical intermediates. Such structural modifications underscore the versatility of fluoropyridinyl motifs in drug design .

Data Tables

Table 1: Comparison of Hemiacetal Formation Yields

| Compound | Hemiacetal Yield (%) | Reference |

|---|---|---|

| Benzaldehyde | 9 | |

| Pyrimidyl-5-carbaldehyde | 95 | |

| 2-(6-Fluoropyridin-3-yl)benzaldehyde* | *Predicted: 70–90 | - |

*Predicted based on heterocyclic electronic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-Fluoropyridin-3-yl)benzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of fluorinated benzaldehyde derivatives often involves Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, a patent (EP 4,374,877 A2) describes synthesizing fluorobenzaldehyde analogs via multi-step reactions, highlighting temperature control (35–55°C) as critical for minimizing side products . To optimize yield, researchers should perform kinetic studies using HPLC or GC-MS to monitor intermediate formation and adjust catalysts (e.g., Pd/C or Buchwald-Hartwig catalysts) based on steric and electronic effects of substituents.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use and NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and fluoropyridinyl ring signals (δ 7.5–8.5 ppm). Compare with PubChem data for analogous fluorinated benzaldehydes (e.g., InChIKey: SYHOEMXTIIFZLJ for 2-Fluoro-6-(thiophen-3-yl)benzaldehyde) .

- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF can validate molecular weight (theoretical: 201.20 g/mol) and detect impurities.

- X-ray Crystallography : For solid-state conformation analysis, particularly to study intramolecular hydrogen bonding between the aldehyde and fluoropyridinyl group.

Q. What precautions are necessary when handling the reactive aldehyde group in this compound during synthesis?

- Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Use anhydrous conditions (e.g., Schlenk line) and stabilizing agents like molecular sieves or trimethyl orthoformate. For storage, dissolve in dry DMSO under inert gas (argon/nitrogen) to prevent dimerization or hydrate formation .

Advanced Research Questions

Q. How can this compound be utilized in designing bioactive molecules, and what computational tools support this?

- Methodological Answer : The fluoropyridinyl moiety enhances metabolic stability and bioavailability in drug candidates. Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinity with target proteins (e.g., kinase inhibitors). For example, analogs like N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide have shown selective binding to ATP-binding pockets . Pair with MD simulations (GROMACS) to assess conformational stability under physiological conditions.

Q. What strategies resolve contradictions in reported synthetic yields or purity for fluorinated benzaldehyde derivatives?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions or purification methods.

- Reproducibility : Validate protocols using controlled experiments (e.g., replicate EP 4,374,877’s temperature gradient study for byproduct analysis) .

- Analytical Harmonization : Cross-validate purity via orthogonal methods: HPLC (C18 column, acetonitrile/water gradient), NMR for fluorine content, and Karl Fischer titration for moisture .

Q. How does the electronic effect of the 6-fluoro substituent influence the reactivity of the pyridinyl ring in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluoro group deactivates the pyridinyl ring, directing electrophilic substitution to specific positions. Use DFT calculations (Gaussian 09) to map electron density and predict regioselectivity. Experimental validation via Pd-catalyzed coupling (e.g., with boronic acids) can confirm computational predictions, as seen in analogs like 4-(6-Fluoropyridin-3-yl)benzaldehyde .

Key Considerations

- Advanced Tools : Emphasize computational chemistry and multi-step synthesis validation for academic rigor.

- Contradiction Resolution : Highlight reproducibility frameworks and analytical cross-validation to address data conflicts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.